molecular formula C17H18FNOS B2630331 3-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide CAS No. 2415492-01-0

3-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide

Cat. No.: B2630331
CAS No.: 2415492-01-0
M. Wt: 303.4
InChI Key: MLUKMGUDQLIMFP-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide is a synthetic organic compound that features a fluorophenyl group, a thiophene ring, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide typically involves multiple steps, including the formation of the cyclopropyl ring, the introduction of the thiophene group, and the attachment of the fluorophenyl moiety. Common synthetic routes may involve:

    Cyclopropyl Formation: Starting from a suitable cyclopropane precursor, the cyclopropyl ring can be formed through cyclopropanation reactions.

    Thiophene Introduction: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.

    Fluorophenyl Attachment: The fluorophenyl group can be attached through nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide
  • 3-(2-bromophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide
  • 3-(2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide

Uniqueness

3-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS/c18-15-4-2-1-3-13(15)5-6-16(20)19-12-17(8-9-17)14-7-10-21-11-14/h1-4,7,10-11H,5-6,8-9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUKMGUDQLIMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CCC2=CC=CC=C2F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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